molecular formula C14H15NSi B1315497 1-((Trimethylsilyl)ethynyl)isoquinoline CAS No. 86521-10-0

1-((Trimethylsilyl)ethynyl)isoquinoline

Cat. No.: B1315497
CAS No.: 86521-10-0
M. Wt: 225.36 g/mol
InChI Key: UCIUBLLCEWITIZ-UHFFFAOYSA-N
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Description

1-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi.

Preparation Methods

The synthesis of 1-((Trimethylsilyl)ethynyl)isoquinoline typically involves the reaction of 4-bromoisoquinoline with trimethylsilylacetylene in the presence of a base such as trimethylamine. The reaction is carried out in a solvent mixture of tetrahydrofuran and dimethylformamide at low temperatures (0°C) to ensure optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

1-((Trimethylsilyl)ethynyl)isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts and reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-((Trimethylsilyl)ethynyl)isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Trimethylsilyl)ethynyl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other similar compounds such as:

  • 1-((Trimethylsilyl)ethynyl)benzene
  • 1-((Trimethylsilyl)ethynyl)pyridine

These compounds share the trimethylsilyl ethynyl group but differ in their core structures.

Properties

IUPAC Name

2-isoquinolin-1-ylethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIUBLLCEWITIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517603
Record name 1-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-10-0
Record name 1-[(Trimethylsilyl)ethynyl]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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